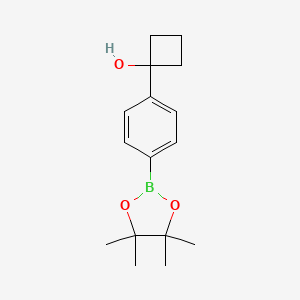
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutanol
Übersicht
Beschreibung
The compound is a derivative of tetramethyl-1,3,2-dioxaborolane, which is a boronic ester. Boronic esters are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Molecular Structure Analysis
The compound contains a cyclobutanol ring attached to a phenyl ring, which is further substituted with a tetramethyl-1,3,2-dioxaborolane group. This suggests that the compound may have interesting chemical properties due to the presence of the boron atom and the oxygen atoms in the dioxaborolane ring .Chemical Reactions Analysis
Boronic esters are known to participate in various types of chemical reactions. One of the most common is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of the boronic ester with a halogenated organic compound in the presence of a palladium catalyst .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the boron atom and the oxygen atoms in the dioxaborolane ring, as well as the phenyl and cyclobutanol groups. For example, the compound might be expected to have a relatively high boiling point due to the presence of the polar C-O and B-O bonds .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Synthesis and Characterization : The compound is utilized as a boric acid ester intermediate in various synthetic processes. A study detailed the synthesis and structural characterization, including FTIR, NMR, mass spectrometry, and X-ray diffraction. Density Functional Theory (DFT) calculations were used to further analyze the molecular structure, revealing consistency with the crystal structures obtained from X-ray diffraction (P. Huang et al., 2021).
Physicochemical Properties
- Molecular Electrostatic Potential and Frontier Molecular Orbitals : The same study also explored the molecular electrostatic potential and frontier molecular orbitals of these compounds using DFT, shedding light on some of their physicochemical properties (P. Huang et al., 2021).
Applications in Detection and Sensing
- Detection of Hydrogen Peroxide Vapor : A study focused on developing an organic thin-film fluorescence probe using boron ester or acid, including derivatives of the compound , for the detection of hydrogen peroxide vapor. This is particularly relevant for identifying peroxide-based explosives (Yanyan Fu et al., 2016).
Enhanced Material Properties
- Enhanced Brightness Emission-Tuned Nanoparticles : In the field of materials science, the compound has been incorporated into heterodifunctional polyfluorene building blocks to create nanoparticles. These particles exhibited bright fluorescence emission, with potential applications in various technological domains (Christoph S. Fischer et al., 2013).
Electrochemical Studies
- Electrochemical Properties and Reactions : The electrochemical properties and reactions of sulfur-containing organoboron compounds, including this compound, were studied. The research revealed insights into their oxidation potentials and anodic substitution reactions, which are crucial for their use in various chemical processes (M. Tanigawa et al., 2016).
Boron-Based Anion Acceptors
- Use in Fluoride Shuttle Batteries : Boron-based anion acceptors, including derivatives of this compound, were investigated for their role in dissociating MF salt in organic liquid electrolyte-based fluoride shuttle batteries. This research is significant for the development of new battery technologies (A. C. Kucuk et al., 2020).
Zukünftige Richtungen
The use of boronic esters in organic synthesis is a well-established field with many potential applications in the synthesis of complex organic molecules. Future research might explore the use of this specific boronic ester in various types of coupling reactions, or investigate its physical and chemical properties in more detail .
Wirkmechanismus
Target of Action
It’s known that similar compounds with a tetramethyl-1,3,2-dioxaborolane group are often used in borylation reactions .
Mode of Action
The compound’s mode of action involves the tetramethyl-1,3,2-dioxaborolane group, which is known to enable Suzuki coupling reactions . This reaction is a type of palladium-catalyzed cross coupling, which is widely used in organic synthesis for the formation of carbon-carbon bonds .
Biochemical Pathways
The compound is likely involved in the borylation of alkylbenzenes and hydroboration of alkyl or aryl alkynes and alkenes . These reactions are part of larger biochemical pathways that lead to the formation of complex organic molecules.
Result of Action
The result of the compound’s action would be the formation of new carbon-carbon bonds via the Suzuki coupling reaction . This can lead to the synthesis of a wide range of organic compounds, depending on the other reactants involved in the reaction.
Action Environment
Environmental factors such as temperature, pH, and the presence of a suitable catalyst (such as palladium) can influence the compound’s action, efficacy, and stability . The compound’s stability under various conditions would also be an important factor to consider.
Eigenschaften
IUPAC Name |
1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BO3/c1-14(2)15(3,4)20-17(19-14)13-8-6-12(7-9-13)16(18)10-5-11-16/h6-9,18H,5,10-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADJDMTWSQDLRRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3(CCC3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701156879 | |
| Record name | 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701156879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1398331-98-0 | |
| Record name | 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1398331-98-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701156879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


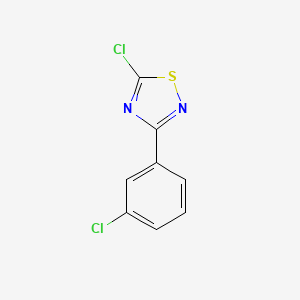

![1$l^{6}-Thia-4-azaspiro[5.5]undecane-1,1-dione](/img/structure/B3047381.png)
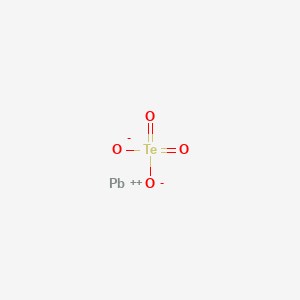

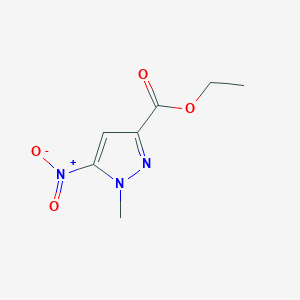
![methyl [4-chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetate](/img/structure/B3047386.png)

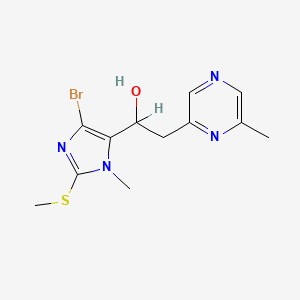

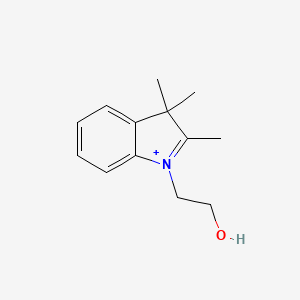
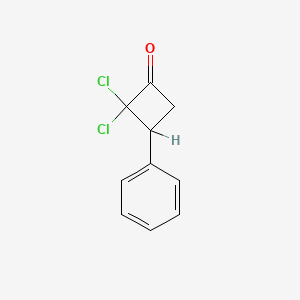
![3-[(4-Fluorophenyl)ethynyl]aniline](/img/structure/B3047396.png)
![(R)-5-(2-((Tert-butyldimethylsilyl)oxy)ethyl)-4-chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-D]pyrimidine](/img/structure/B3047399.png)
